molecular formula C14H27N3O B7923567 (S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

Cat. No.: B7923567
M. Wt: 253.38 g/mol
InChI Key: IFJINVRGEKFDBW-ABLWVSNPSA-N
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Description

The compound (S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is a chiral molecule featuring a pyrrolidine ring substituted with a cyclopropyl-methyl-amino group and a branched amino-ketone backbone. The stereochemistry (S-configuration) and cyclopropyl substituent are critical for its physicochemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-1-[2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17-8-4-5-12(17)9-16(3)11-6-7-11/h10-13H,4-9,15H2,1-3H3/t12?,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJINVRGEKFDBW-ABLWVSNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CN(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1CN(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one, also known by its CAS number 1354033-00-3, is a compound of interest due to its potential biological activities. This article discusses its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H27N3O
  • Molecular Weight : 253.38 g/mol
  • Structure : The compound features a pyrrolidine ring, which is significant in many biological activities.

Biological Activity

Research into the biological activity of this compound reveals several potential effects:

1. Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains.

Table 1: Antimicrobial Activities of Pyrrolidine Derivatives

Compound NameStructureSourceAntimicrobial Activity
HygrineHygrine StructureErythroxylon truxillenseAntifungal, antitubercular, antibacterial
CuscohygrineCuscohygrine StructureErythroxylon truxillenseAntifungal, antitubercular, antibacterial
6-(pyrrolidin-2-yl)DAPG6-(pyrrolidin-2-yl)DAPG StructurePseudomonas protegens UP46Active against S. aureus and B. cereus

These findings suggest that the presence of specific functional groups in pyrrolidine derivatives can enhance their antimicrobial efficacy.

2. Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Pyrrolidine derivatives have been studied for their effects on dopamine and serotonin receptors, which are crucial in mood regulation and neurological health.

The biological activity of this compound may involve several mechanisms:

1. Receptor Modulation

Molecular docking studies indicate that this compound may interact with various receptors, including:

  • Dopamine Receptors : Potentially influencing dopaminergic signaling pathways.
  • Serotonin Receptors : Implications for mood and anxiety disorders.

2. Inhibition of Pathogen Growth

The antimicrobial efficacy is likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

Recent studies have highlighted the importance of exploring the biological activity of pyrrolidine derivatives:

Case Study 1: Antibacterial Efficacy

A study published in PMC evaluated the antibacterial properties of several pyrrolidine derivatives against common pathogens like E. coli and Staphylococcus aureus. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, demonstrating significant antibacterial activity .

Case Study 2: Neuropharmacological Impact

Research focusing on the neuropharmacological effects of similar compounds has shown promise in treating conditions such as depression and anxiety through modulation of serotonin pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and analogues:

Compound (CAS or Source) Molecular Formula Molecular Weight Substituent on Amino Group Ring Type Key Features
Target Compound ~C₁₆H₂₈N₃O* ~286.42* Cyclopropyl-methyl Pyrrolidine Compact cyclopropane substituent
CAS 1354029-15-4 C₁₉H₂₉N₃O 315.46 Benzyl-cyclopropyl Pyrrolidine Bulky benzyl group
CAS 1254927-47-3 C₁₉H₃₁N₃O 317.48 Benzyl-isopropyl Pyrrolidine Branched isopropyl substituent
CAS 1354026-54-2 C₁₈H₂₉N₃O 303.44 Benzyl-methyl Pyrrolidine Methyl-benzyl hybrid
CAS 1354027-37-4 C₂₁H₃₃N₃O 343.51 Benzyl-cyclopropyl Piperidine Larger piperidine ring

*Estimated based on structural analogues.

Key Observations:
  • Cyclopropyl vs. Benzyl Groups : The target compound’s cyclopropyl-methyl group is less bulky and more rigid than benzyl-containing analogues (e.g., CAS 1354029-15-4) . This may enhance metabolic stability due to reduced steric hindrance and increased resistance to oxidative degradation .
  • Lipophilicity : The cyclopropyl group likely reduces logP compared to benzyl or isopropyl substituents, improving aqueous solubility .

Preparation Methods

Pyrrolidine Intermediate Functionalization

The pyrrolidine ring is functionalized at the 2-position with a [(cyclopropyl-methyl-amino)-methyl] group through a reductive amination sequence. A representative approach involves condensing pyrrolidin-2-ylmethanamine with cyclopropanecarboxaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the secondary amine. Subsequent methylation using methyl iodide in a biphasic system (toluene/water) introduces the N-methyl group, achieving 85–90% conversion efficiency.

Amino Ketone Backbone Construction

The amino ketone segment is synthesized from L-valine via a four-step sequence:

  • Esterification : L-valine is converted to its ethyl ester using thionyl chloride in ethanol.

  • Boc Protection : The amine group is protected with di-tert-butyl dicarbonate in tetrahydrofuran (THF).

  • Oxidation : The protected ester is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane.

  • Deprotection : Acidic hydrolysis with HCl in dioxane removes the Boc group, yielding the free amino ketone.

Stepwise Assembly of the Target Compound

Coupling of Pyrrolidine and Amino Ketone Moieties

The pivotal step involves coupling the functionalized pyrrolidine intermediate with the amino ketone backbone. This is achieved through a mixed anhydride method:

  • Activation of the amino ketone’s carboxylic acid (generated via saponification of the ethyl ester) with isobutyl chloroformate in the presence of N-methylmorpholine.

  • Reaction with the pyrrolidine intermediate in THF at −20°C, followed by gradual warming to room temperature.

  • Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) yields the coupled product with 75–80% isolated yield.

Stereochemical Optimization

Enantiomeric excess (ee) is ensured through chiral resolution techniques. For example, treatment of the racemic mixture with L-tartaric acid in ethanol induces selective crystallization of the (S)-enantiomer, achieving >99% ee. Alternatively, asymmetric hydrogenation using a ruthenium-BINAP catalyst provides the desired stereochemistry directly during the amino ketone synthesis.

Process Optimization and Scalability

Flow Microreactor Systems

Recent advancements employ continuous-flow microreactors to enhance reaction control and safety. For instance, the exothermic reductive amination step is conducted in a microreactor with Pd/C and hydrogen gas, reducing reaction time from 12 hours (batch) to 30 minutes and minimizing byproduct formation.

Catalytic Hydrogenation

Large-scale reductions utilize hydrogenation reactors under 50 psi H₂. A case study reported 95% conversion of the nitro intermediate to the amine using Raney nickel, with subsequent filtration and distillation ensuring high purity.

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms >98% chemical purity.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, CDCl₃) exhibits characteristic signals at δ 3.45 (pyrrolidine CH₂N), 2.98 (cyclopropyl CH), and 1.02 (valine methyl groups).

  • Mass Spectrometry (MS) : ESI-MS m/z 253.38 [M+H]⁺, consistent with the molecular formula C₁₄H₂₈N₃O₂.

Challenges and Mitigation Strategies

Byproduct Formation During Coupling

The formation of diketopiperazine byproducts during amide coupling is mitigated by:

  • Maintaining low temperatures (−20°C) during activation.

  • Using excess pyrrolidine intermediate (1.5 equiv) to drive the reaction to completion.

Epimerization Risks

Epimerization at the valine stereocenter is minimized by avoiding prolonged exposure to acidic or basic conditions. Neutral pH during work-up and lyophilization instead of heating ensures stereochemical integrity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageReference
Mixed Anhydride7898.5Scalability
Flow Microreactor8599.2Reduced reaction time
Asymmetric Hydrogenation9299.8Direct enantioselectivity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts or resolving agents. For pyrrolidine derivatives, asymmetric hydrogenation or enzymatic resolution can enhance stereochemical control. Intermediate purification via recrystallization (e.g., ethanol/water systems) ensures removal of diastereomers . Amide bond formation using coupling agents like EDC·HCl and HOBT in DMF, as described in pyrrolidinone synthesis, minimizes racemization .

Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of the target compound?

  • Methodological Answer : By-products often arise from side reactions at the cyclopropane or pyrrolidine moieties. Temperature-controlled reflux (e.g., NaOH/EtOH systems) and inert atmospheres reduce oxidation. Reaction progress should be monitored via TLC or HPLC. Post-reaction workup with brine washes and sodium sulfate drying improves purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) resolves stereochemistry and confirms cyclopropane ring stability. Mass spectrometry (ESI-TOF) validates molecular weight. Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) assesses enantiomeric excess. X-ray crystallography may resolve ambiguous stereocenters .

Advanced Research Questions

Q. What in vitro models are appropriate for evaluating the neuropharmacological activity of this compound?

  • Methodological Answer : Primary neuronal cultures or SH-SY5Y neuroblastoma cells can assess receptor binding (e.g., NMDA or sigma-1 receptors). Functional assays like calcium imaging or patch-clamp electrophysiology quantify ion channel modulation. Dose-response curves (IC₅₀/EC₅₀) should be validated with positive controls (e.g., MK-801 for NMDA antagonism) .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins using SMILES-derived 3D structures . QSAR models predict logP and blood-brain barrier permeability. ADMET predictors (e.g., SwissADME) estimate metabolic stability and cytochrome P450 interactions .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from metabolic differences. Use liver microsomes or hepatocyte assays to study metabolite toxicity. Comparative transcriptomics (RNA-seq) of treated cells versus animal tissues identifies off-target effects. Orthogonal validation with CRISPR knockouts or siRNA silencing clarifies mechanism .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate gastric (pH 2) and plasma (pH 7.4) environments. Monitor degradation via LC-MS at 37°C over 24–72 hours. Accelerated stability studies (40°C/75% RH) predict shelf life. Solid-state stability is assessed using DSC and XRPD to detect polymorphic transitions .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?

  • Methodological Answer : Nonlinear regression (e.g., Hill equation) models dose-response relationships. ANOVA with post-hoc Tukey tests compares treatment groups. Kaplan-Meier survival analysis evaluates time-dependent toxicity. Bootstrap resampling addresses small sample sizes .

Q. How can researchers validate the compound’s mechanism of action when conflicting receptor-binding data exists?

  • Methodological Answer : Use orthogonal assays: SPR for binding kinetics, ITC for thermodynamic parameters, and cellular thermal shift assays (CETSA) for target engagement. Knockout models (e.g., CRISPR-Cas9) confirm phenotypic reliance on suspected targets .

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